molecular formula C22H23NO2 B11997677 2-(4-Methoxyphenyl)-1-phenyl-1-(pyridin-2-yl)butan-2-ol CAS No. 16164-60-6

2-(4-Methoxyphenyl)-1-phenyl-1-(pyridin-2-yl)butan-2-ol

Cat. No.: B11997677
CAS No.: 16164-60-6
M. Wt: 333.4 g/mol
InChI Key: AAIGFEFEYXEACA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a pyridinyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to a Michael addition with 2-pyridinecarboxaldehyde, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)ethanol
  • 2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)propane

Uniqueness

2-(4-Methoxyphenyl)-1-phenyl-1-(2-pyridinyl)-2-butanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

16164-60-6

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-phenyl-1-pyridin-2-ylbutan-2-ol

InChI

InChI=1S/C22H23NO2/c1-3-22(24,18-12-14-19(25-2)15-13-18)21(17-9-5-4-6-10-17)20-11-7-8-16-23-20/h4-16,21,24H,3H2,1-2H3

InChI Key

AAIGFEFEYXEACA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)(C(C2=CC=CC=C2)C3=CC=CC=N3)O

Origin of Product

United States

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